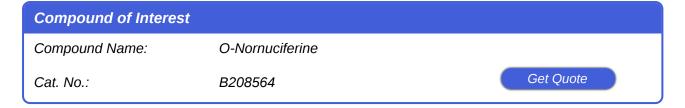


A Comparative Analysis of O-Nornuciferine's Pharmacological Effects Across Species

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For Researchers, Scientists, and Drug Development Professionals

O-Nornuciferine, a natural aporphine alkaloid found in the sacred lotus (Nelumbo nucifera), has garnered interest for its potential psychoactive properties. This guide provides a comparative overview of the known effects of **O-Nornuciferine** in different species, drawing from available experimental data. The information is presented to facilitate further research and drug development efforts.

Pharmacological Profile: An Overview

O-Nornuciferine primarily acts as an antagonist at dopamine and serotonin receptors. Its activity has been characterized in vitro, with data suggesting a higher potency for dopamine D2 receptors compared to D1 and serotonin 5-HT2A receptors. In vivo studies, predominantly in rodents, indicate that **O-Nornuciferine** can cross the blood-brain barrier and exert effects on the central nervous system.

Quantitative Analysis of In Vitro Receptor Affinity

The following table summarizes the inhibitory concentrations (IC50) of **O-Nornuciferine** at key neurotransmitter receptors, as determined in human embryonic kidney (HEK293) cells. This data provides a basis for comparing its potency with other compounds.



Compound	Receptor	IC50 (μM)	Cell Line	Reference
O-Nornuciferine	Dopamine D1	2.09 ± 0.65	HEK293	[1][2]
Dopamine D2	1.14 ± 0.10	HEK293	[1][2]	
Serotonin 5- HT2A	~20	HEK293	[1]	
N-Nornuciferine	Dopamine D1	Moderately active	HEK293	
Dopamine D2	Inactive	HEK293		
Serotonin 5- HT2A	Inactive	HEK293	_	

Comparative Pharmacokinetics: Focus on Rodents

Pharmacokinetic studies of **O-Nornuciferine** have been conducted in rats, providing insights into its absorption, distribution, metabolism, and excretion. The data is presented for both oral and intravenous administration of a lotus leaf alkaloid fraction containing **O-Nornuciferine**.

Table 2: Pharmacokinetic Parameters of O-Nornuciferine (N-NF) and Nuciferine (NF) in Rats



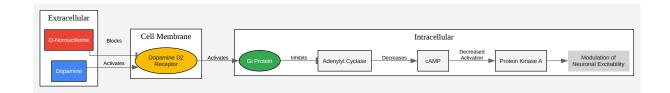
Parameter	O- Nornuciferi ne (N-NF)	Nuciferine (NF)	Administrat ion Route	Dose (mg/kg)	Reference
Plasma					
Cmax (μg/mL)	0.57	1.71	Oral	50	
Tmax (h)	1.65	0.9	Oral	50	
t1/2, λz (h)	3.84	2.09	Intravenous	10	•
Vd, λz (L/kg)	15.17	9.48	Intravenous	10	•
Oral Bioavailability (%)	79.91	58.13	Oral	50	
Brain					
Cmax (μg/mL) (unbound)	0.16	0.32	Intravenous	20	
Tmax (h) (unbound)	1.22	0.89	Intravenous	20	
t1/2, λz (h)	1.39	1.24	Intravenous	20	-
Vd, λz/F (L/kg)	16.17	19.78	Intravenous	20	•

Note: Data for O-Nornuciferine (N-NF) and Nuciferine (NF) were obtained from studies using a lotus leaf alkaloid fraction. Cmax: Maximum concentration; Tmax: Time to reach maximum concentration; t1/2, λz: Terminal half-life; Vd, λz: Volume of distribution.

Putative Signaling Pathways of O-Nornuciferine

Based on its antagonist activity at D2 and 5-HT2A receptors, the following diagrams illustrate the potential downstream signaling pathways affected by **O-Nornuciferine**.

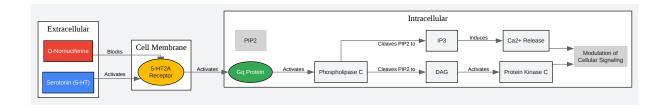


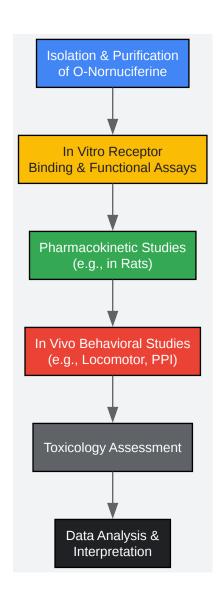


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Putative D2 Receptor Antagonism by O-Nornuciferine







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